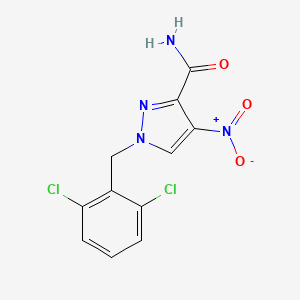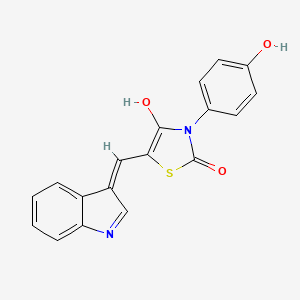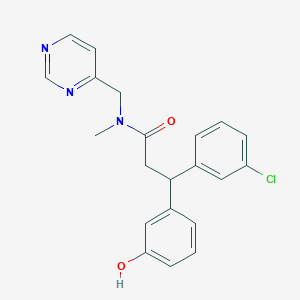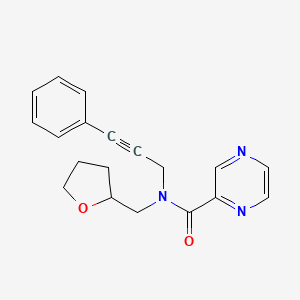![molecular formula C14H20N4O3 B6024699 2-(hydroxyimino)-N-[3-(4-morpholinyl)propyl]-2-(2-pyridinyl)acetamide](/img/structure/B6024699.png)
2-(hydroxyimino)-N-[3-(4-morpholinyl)propyl]-2-(2-pyridinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(hydroxyimino)-N-[3-(4-morpholinyl)propyl]-2-(2-pyridinyl)acetamide, also known as CPI-613, is a novel anticancer agent that has shown promise in the treatment of various types of cancer. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is a crucial metabolic pathway for cancer cells.
Aplicaciones Científicas De Investigación
2-(hydroxyimino)-N-[3-(4-morpholinyl)propyl]-2-(2-pyridinyl)acetamide has been extensively studied for its anticancer properties. It has been shown to be effective against various types of cancer, including pancreatic cancer, acute myeloid leukemia, and non-small cell lung cancer. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Mecanismo De Acción
2-(hydroxyimino)-N-[3-(4-morpholinyl)propyl]-2-(2-pyridinyl)acetamide targets the TCA cycle in cancer cells, which is a crucial metabolic pathway for cancer cell survival and proliferation. By inhibiting the TCA cycle, this compound disrupts the energy production and metabolic processes in cancer cells, leading to their death. This compound also induces oxidative stress in cancer cells, which further contributes to their death.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell proliferation, and reduce tumor growth in animal models. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In addition, this compound has been shown to have minimal toxicity in normal cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(hydroxyimino)-N-[3-(4-morpholinyl)propyl]-2-(2-pyridinyl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied for its anticancer properties, making it a well-established model compound for cancer research. However, this compound has some limitations for lab experiments. It is a highly reactive compound that can undergo oxidation and hydrolysis, which can affect its stability and activity. This compound also has poor solubility in water, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for 2-(hydroxyimino)-N-[3-(4-morpholinyl)propyl]-2-(2-pyridinyl)acetamide research. One area of interest is the development of this compound analogs with improved stability and activity. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound treatment. Additionally, the combination of this compound with other anticancer agents is an area of active research, as it may enhance the efficacy of cancer treatment. Finally, the clinical development of this compound for the treatment of various types of cancer is an area of ongoing investigation.
Métodos De Síntesis
2-(hydroxyimino)-N-[3-(4-morpholinyl)propyl]-2-(2-pyridinyl)acetamide is synthesized using a multi-step process involving the reaction of various chemical intermediates. The first step involves the condensation of 2-pyridinecarboxaldehyde with hydroxylamine to form 2-pyridyl hydroxylamine. The second step involves the reaction of 2-pyridyl hydroxylamine with 3-(4-morpholinyl)propionaldehyde to form N-(2-pyridyl)-3-(4-morpholinyl)propenal. The third step involves the reaction of N-(2-pyridyl)-3-(4-morpholinyl)propenal with hydroxylamine to form this compound (this compound).
Propiedades
IUPAC Name |
(2Z)-2-hydroxyimino-N-(3-morpholin-4-ylpropyl)-2-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c19-14(13(17-20)12-4-1-2-5-15-12)16-6-3-7-18-8-10-21-11-9-18/h1-2,4-5,20H,3,6-11H2,(H,16,19)/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIROUJITJZWZBC-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=NO)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCNC(=O)/C(=N\O)/C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-methyl-2-piperidinyl)ethyl]-6-[(tetrahydro-2H-pyran-4-ylmethyl)amino]nicotinamide](/img/structure/B6024616.png)
![5-[1-(4-methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6024629.png)
![4-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B6024637.png)

![1-tert-butyl-4-(5-chloro-2-fluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6024646.png)
![N-[2-(methoxymethyl)-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]-2-methylpropanamide](/img/structure/B6024670.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}ethanesulfonamide](/img/structure/B6024682.png)
![1,3-dimethyl-6-[(4-phenylpiperazin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B6024683.png)

![1-[cyclohexyl(methyl)amino]-3-(2-{[isopropyl(2-methoxyethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6024690.png)

![3-methyl-N-[1-(1-{4-[methyl(phenyl)amino]benzyl}-4-piperidinyl)-1H-pyrazol-5-yl]butanamide](/img/structure/B6024708.png)

![(4,6-dimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol](/img/structure/B6024717.png)